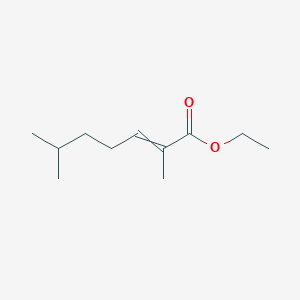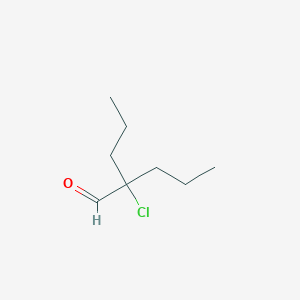![molecular formula C16H14ClN3O4 B14600347 Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- CAS No. 59440-77-6](/img/structure/B14600347.png)
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- is a chemical compound that belongs to the class of glycine derivatives. This compound is characterized by the presence of a glycine moiety linked to a benzoyl group, which is further substituted with a 4-chlorophenyl group. The compound’s structure imparts unique chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- typically involves the reaction of glycine with 4-chlorophenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
Glycine+4-chlorophenyl isocyanate→Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)carbamoyl]glycine
- 2-(3-(4-Chlorophenyl)ureido)acetic acid
Uniqueness
Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]- is unique due to its specific structural features, such as the presence of both glycine and 4-chlorophenyl groups. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl] and its various aspects, from synthesis to applications and comparisons with similar compounds
Properties
CAS No. |
59440-77-6 |
|---|---|
Molecular Formula |
C16H14ClN3O4 |
Molecular Weight |
347.75 g/mol |
IUPAC Name |
2-[[4-[(4-chlorophenyl)carbamoylamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C16H14ClN3O4/c17-11-3-7-13(8-4-11)20-16(24)19-12-5-1-10(2-6-12)15(23)18-9-14(21)22/h1-8H,9H2,(H,18,23)(H,21,22)(H2,19,20,24) |
InChI Key |
ZSGUTARZQQMADP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




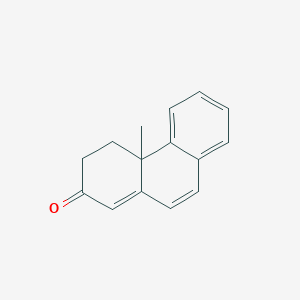
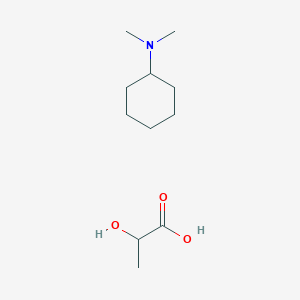
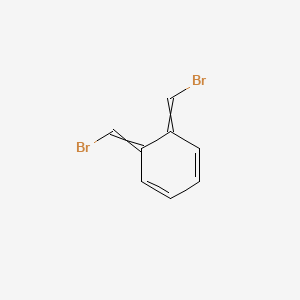
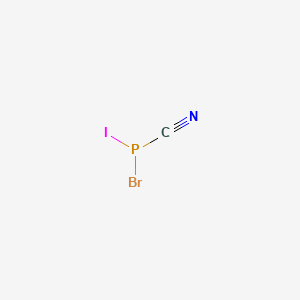
![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)
![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
